BChE-IN-8
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Overview
Description
BChE-IN-8 is a compound known for its inhibitory effects on butyrylcholinesterase, an enzyme that hydrolyzes esters of choline. Butyrylcholinesterase is widely distributed in mammalian tissues and plays a significant role in various physiological processes, including cholinergic neurotransmission and the metabolism of certain drugs and toxins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BChE-IN-8 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. One common method involves the use of specific reagents and catalysts to achieve the desired chemical transformations. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to ensure high yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the same basic steps as in laboratory synthesis but is optimized for large-scale production. Quality control measures are implemented at various stages to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
BChE-IN-8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
BChE-IN-8 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and assays to study enzyme kinetics and inhibition
Biology: Employed in research on cholinergic neurotransmission and the role of butyrylcholinesterase in physiological processes
Medicine: Investigated for its potential therapeutic applications in treating conditions like Alzheimer’s disease, where butyrylcholinesterase inhibition may be beneficial
Industry: Utilized in the development of diagnostic assays and biosensors for detecting butyrylcholinesterase activity
Mechanism of Action
BChE-IN-8 exerts its effects by binding to the active site of butyrylcholinesterase, thereby inhibiting its enzymatic activity. This inhibition prevents the hydrolysis of esters of choline, leading to an accumulation of acetylcholine in the synaptic cleft. The molecular targets involved include the serine residue in the active site of the enzyme, which is crucial for its catalytic function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to BChE-IN-8 include other butyrylcholinesterase inhibitors such as:
- Donepezil
- Rivastigmine
- Galantamine
Uniqueness
This compound is unique in its specific inhibitory profile and potency against butyrylcholinesterase. Unlike some other inhibitors, it may exhibit higher selectivity and fewer off-target effects, making it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C18H12BrN7O2 |
---|---|
Molecular Weight |
438.2 g/mol |
IUPAC Name |
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-(3-bromo-5-cyanophenyl)acetamide |
InChI |
InChI=1S/C18H12BrN7O2/c19-11-5-10(8-20)6-12(7-11)22-15(27)9-26-14-4-2-1-3-13(14)23-18(26)16-17(21)25-28-24-16/h1-7H,9H2,(H2,21,25)(H,22,27) |
InChI Key |
IFFSXCHPOGNWKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=CC(=CC(=C3)C#N)Br)C4=NON=C4N |
Origin of Product |
United States |
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